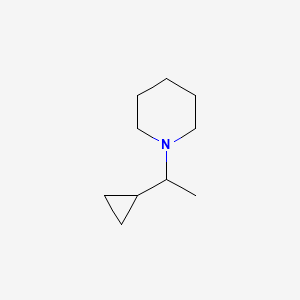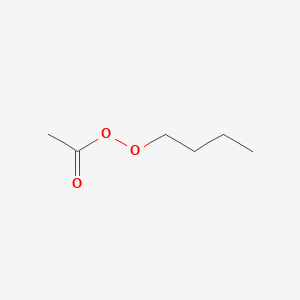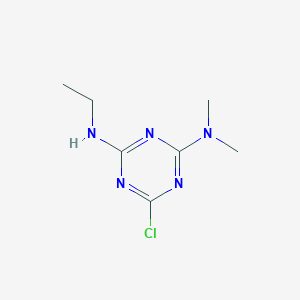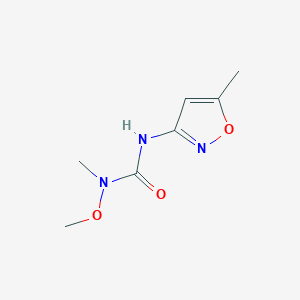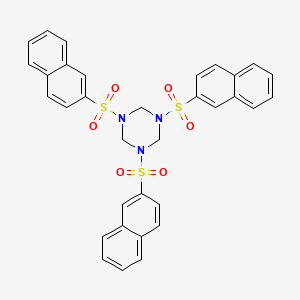
1,3,5-Triazine, hexahydro-1,3,5-tris(2-naphthalenylsulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Triazine, hexahydro-1,3,5-tris(2-naphthalenylsulfonyl)- is a heterocyclic compound belonging to the class of hexahydro-1,3,5-triazines These compounds are characterized by a six-membered ring containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine, hexahydro-1,3,5-tris(2-naphthalenylsulfonyl)- typically involves the condensation of primary amines with formaldehyde. The general reaction can be represented as follows: [ 3 \text{RCHO} + 3 \text{NH}_3 \rightarrow (\text{RCHNH})_3 + 3 \text{H}_2\text{O} ] In this case, the primary amine would be 2-naphthalenylsulfonylamine, and the reaction is carried out under controlled conditions to ensure the formation of the desired hexahydro-1,3,5-triazine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Triazine, hexahydro-1,3,5-tris(2-naphthalenylsulfonyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
1,3,5-Triazine, hexahydro-1,3,5-tris(2-naphthalenylsulfonyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of polymers and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,3,5-Triazine, hexahydro-1,3,5-tris(2-naphthalenylsulfonyl)- involves its interaction with molecular targets through its sulfonyl groups. These groups can form strong bonds with metal ions and other electrophilic species, facilitating various chemical reactions. The compound’s ability to act as a ligand allows it to participate in coordination chemistry, influencing the reactivity and stability of metal complexes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexahydro-1,3,5-triazine: The parent compound without the naphthalenylsulfonyl groups.
1,3,5-Triazine, hexahydro-1,3,5-trimethyl-: A derivative with methyl groups instead of naphthalenylsulfonyl groups.
Hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine: A similar compound with hydroxyethyl groups.
Uniqueness
These groups enhance the compound’s ability to form stable complexes and participate in various chemical reactions, making it valuable in both research and industrial applications .
Eigenschaften
CAS-Nummer |
56221-25-1 |
|---|---|
Molekularformel |
C33H27N3O6S3 |
Molekulargewicht |
657.8 g/mol |
IUPAC-Name |
1,3,5-tris(naphthalen-2-ylsulfonyl)-1,3,5-triazinane |
InChI |
InChI=1S/C33H27N3O6S3/c37-43(38,31-16-13-25-7-1-4-10-28(25)19-31)34-22-35(44(39,40)32-17-14-26-8-2-5-11-29(26)20-32)24-36(23-34)45(41,42)33-18-15-27-9-3-6-12-30(27)21-33/h1-21H,22-24H2 |
InChI-Schlüssel |
WCRHMAPGTDMALG-UHFFFAOYSA-N |
Kanonische SMILES |
C1N(CN(CN1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC5=CC=CC=C5C=C4)S(=O)(=O)C6=CC7=CC=CC=C7C=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


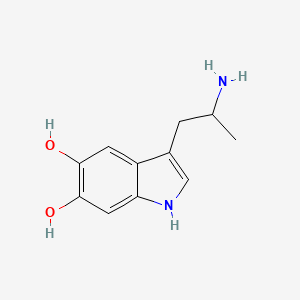
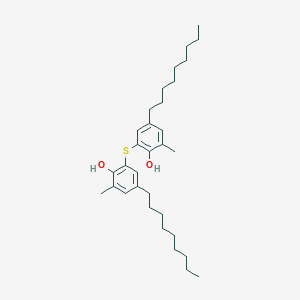

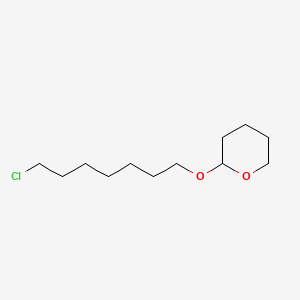



![Ethyl 2-chloro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B14636385.png)
